Regioisomeric Purity: 7-Borylated [3,2-c] Isomer vs. 3-Borylated Conformer
The target compound places the boronic ester at the 7-position of the 1H-pyrrolo[3,2-c]pyridine scaffold, whereas the regioisomeric 3-borylated analogue (CAS 2260805-74-9) is also commercially available. In Suzuki couplings, the substitution position directly controls the trajectory and geometry of biaryl products, which is critical for structure-activity relationships. The 7-borylated isomer has been specifically utilized in kinase inhibitor programs targeting Mps1, with cryo-EM and co-crystal structures confirming proper inhibitor binding orientation only when the vector originates from this position. [1] While exact coupling yields are reaction-specific, regioisomeric identity is an unequivocal distinguishing feature—procuring the incorrect isomer would result in a structurally different final compound with no predictive utility for the intended target.
| Evidence Dimension | Boronate attachment position on pyrrolo[3,2-c]pyridine |
|---|---|
| Target Compound Data | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine |
| Comparator Or Baseline | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine (CAS 2260805-74-9) |
| Quantified Difference | Regioisomeric: 7- vs. 3-substitution; non-interchangeable in downstream SAR |
| Conditions | General Suzuki cross-coupling; target-specific inhibitor design |
Why This Matters
Selection of the incorrect regioisomer leads to a different exit vector and invalidates all structure-based design hypotheses, making regioisomeric identity a non-negotiable procurement criterion.
- [1] Naud, S.; et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of the Mitotic Kinase Mps1. J. Med. Chem. 2013, 56 (24), 10045–10065. View Source
